
Methyl 3,6-dichloro-5-(trifluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both chlorine and trifluoromethyl groups. These substituents impart distinct electronic and steric effects, making the compound valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 3,6-dichloropyridine with trifluoromethylating agents under controlled conditions. The esterification of the resulting carboxylic acid derivative with methanol yields the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Pyridine Derivatives: Resulting from oxidation or reduction reactions.
Carboxylic Acid: From ester hydrolysis.
Scientific Research Applications
Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The electron-withdrawing effects of the trifluoromethyl and chlorine groups influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in mechanistic studies.
Comparison with Similar Compounds
- 3,6-Dichloro-4-methylpyridazine
- 2-Amino-3-chloro-5-trifluoromethylpyridine
Comparison: Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The ester group also provides additional functionalization possibilities, enhancing its versatility in synthetic applications.
Properties
Molecular Formula |
C8H4Cl2F3NO2 |
|---|---|
Molecular Weight |
274.02 g/mol |
IUPAC Name |
methyl 3,6-dichloro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)5-4(9)2-3(6(10)14-5)8(11,12)13/h2H,1H3 |
InChI Key |
KDXSDKATBQEVAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



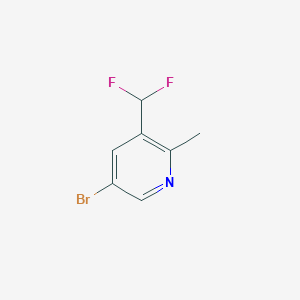
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)


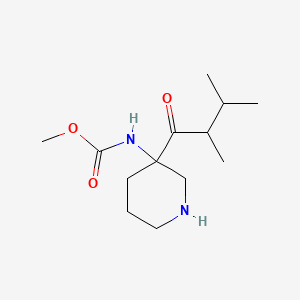
![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
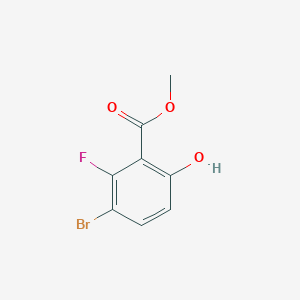
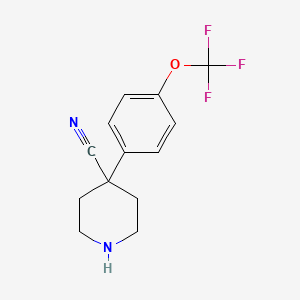
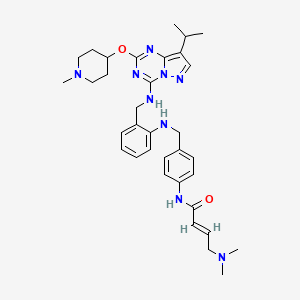
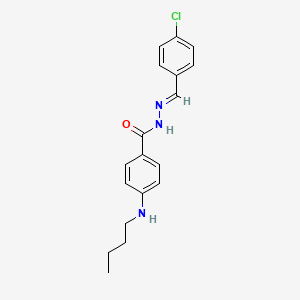
![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)

![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)
